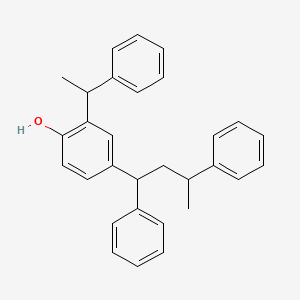![molecular formula C14H20O3 B14318581 Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate CAS No. 106111-49-3](/img/structure/B14318581.png)
Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(6-methylideneoct-7-en-1-yl)oxy]but-2-ynoate is an organic compound with a unique structure that includes a but-2-ynoate moiety and a 6-methylideneoct-7-en-1-yl group
Métodos De Preparación
The synthesis of Methyl 4-[(6-methylideneoct-7-en-1-yl)oxy]but-2-ynoate can be achieved through a series of chemical reactions. One common method involves the reaction of cyclopentene with methacrolein, followed by hydrogenation to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Methyl 4-[(6-methylideneoct-7-en-1-yl)oxy]but-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the alkyne moiety, using reagents like sodium amide or organolithium compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 4-[(6-methylideneoct-7-en-1-yl)oxy]but-2-ynoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals, flavors, and fragrances.
Mecanismo De Acción
The mechanism by which Methyl 4-[(6-methylideneoct-7-en-1-yl)oxy]but-2-ynoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Methyl 4-[(6-methylideneoct-7-en-1-yl)oxy]but-2-ynoate can be compared with similar compounds such as:
2-methyl-6-methyleneoct-7-en-4-ol: This compound has a similar structure but lacks the but-2-ynoate moiety.
6-Methylhept-4-en-1-yl 2-methylbutanoate: Another structurally related compound with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
106111-49-3 |
|---|---|
Fórmula molecular |
C14H20O3 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
methyl 4-(6-methylideneoct-7-enoxy)but-2-ynoate |
InChI |
InChI=1S/C14H20O3/c1-4-13(2)9-6-5-7-11-17-12-8-10-14(15)16-3/h4H,1-2,5-7,9,11-12H2,3H3 |
Clave InChI |
OSHCALSANPFVNV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C#CCOCCCCCC(=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



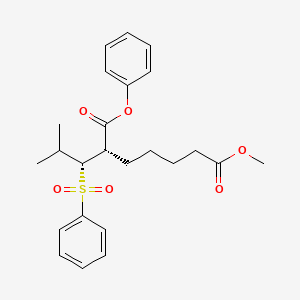
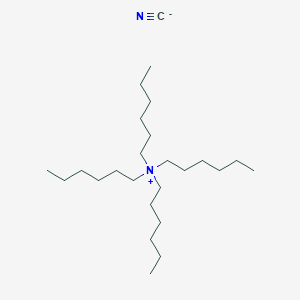
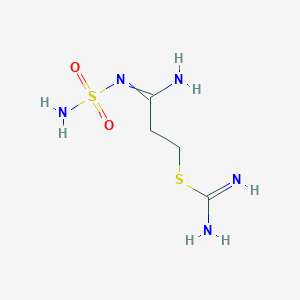

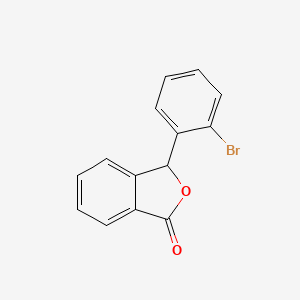
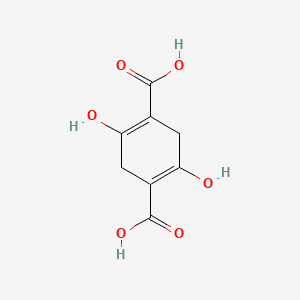

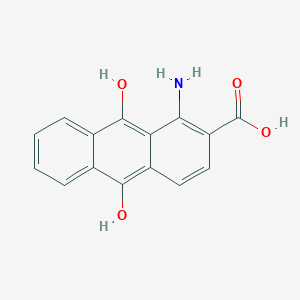
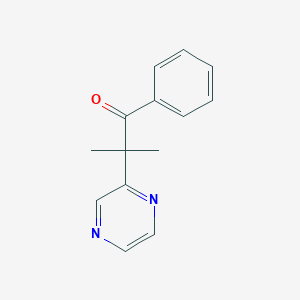
![5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate](/img/structure/B14318573.png)
![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)
